molecular formula C10H14BrN3O B14781943 3-(4-bromo-1-ethylpyrazol-3-yl)-N,N-dimethylprop-2-enamide

3-(4-bromo-1-ethylpyrazol-3-yl)-N,N-dimethylprop-2-enamide

Cat. No.: B14781943
M. Wt: 272.14 g/mol
InChI Key: ZRSFGFPQBFHCCH-UHFFFAOYSA-N
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Description

3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromo-substituted pyrazole ring attached to an acrylamide moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4-bromo-1-ethyl-1H-pyrazole ring.

    Acrylamide Formation: The next step involves the formation of the acrylamide moiety.

    Coupling Reaction: The final step involves the coupling of the 4-bromo-1-ethyl-1H-pyrazole ring with the acrylamide moiety.

Industrial Production Methods

Industrial production of 3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide is unique due to its combination of a bromo-substituted pyrazole ring and an acrylamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C10H14BrN3O

Molecular Weight

272.14 g/mol

IUPAC Name

3-(4-bromo-1-ethylpyrazol-3-yl)-N,N-dimethylprop-2-enamide

InChI

InChI=1S/C10H14BrN3O/c1-4-14-7-8(11)9(12-14)5-6-10(15)13(2)3/h5-7H,4H2,1-3H3

InChI Key

ZRSFGFPQBFHCCH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C=CC(=O)N(C)C)Br

Origin of Product

United States

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